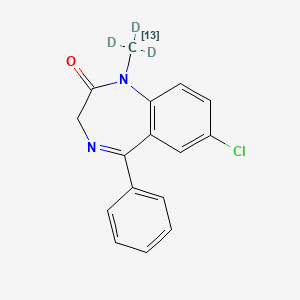
Diazepam-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazepam-13C,d3: is a stable isotope-labeled compound of diazepam, a well-known benzodiazepine. Diazepam is widely used for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties. The stable isotope labeling, such as with carbon-13 and deuterium, is often used in research to trace the metabolic pathways and pharmacokinetics of the compound without altering its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazepam-13C,d3 involves the incorporation of carbon-13 and deuterium into the diazepam molecule. One common method starts with the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction upon the addition of ammonia in a methanol/water mixture .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of the stable isotopes. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Diazepam-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: Diazepam can be oxidized to form nordiazepam, temazepam, and oxazepam.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Diazepam can undergo substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents
Major Products:
Oxidation: Nordiazepam, temazepam, oxazepam.
Reduction: Reduced diazepam derivatives.
Substitution: Various substituted diazepam derivatives
Scientific Research Applications
Chemistry: Diazepam-13C,d3 is used in chemical research to study the metabolic pathways and degradation products of diazepam. The stable isotopes allow for precise tracking using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of diazepam in various organisms. It helps in understanding how the drug is absorbed, distributed, metabolized, and excreted .
Medicine: In medical research, this compound is used to develop and test new formulations of diazepam. It is also used in clinical studies to monitor the drug’s behavior in the human body, providing insights into its efficacy and safety .
Industry: In the pharmaceutical industry, this compound is used in quality control and regulatory compliance to ensure the consistency and purity of diazepam products .
Mechanism of Action
Diazepam-13C,d3 exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Diazepam binds to the GABA-A receptor, increasing the frequency of chloride channel openings and leading to hyperpolarization of the neuronal membrane. This results in an overall inhibitory effect on neuronal excitability, producing its anxiolytic, anticonvulsant, and sedative effects .
Comparison with Similar Compounds
Alprazolam: Another benzodiazepine with a shorter half-life and higher potency.
Clonazepam: Known for its long half-life and use in treating seizures.
Lorazepam: Often used for its anxiolytic and sedative properties.
Midazolam: Used primarily for its rapid onset and short duration of action
Uniqueness: Diazepam-13C,d3 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s chemical properties. This makes it an invaluable tool in both research and industrial applications .
Properties
Molecular Formula |
C16H13ClN2O |
|---|---|
Molecular Weight |
288.75 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1+1D3 |
InChI Key |
AAOVKJBEBIDNHE-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


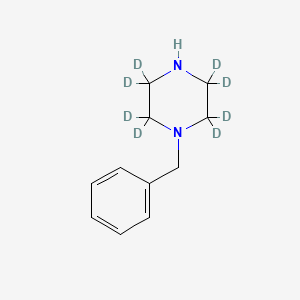
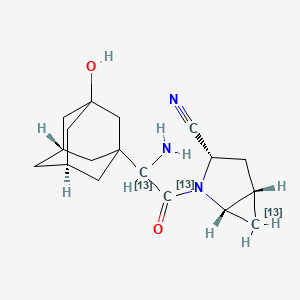
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)

![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
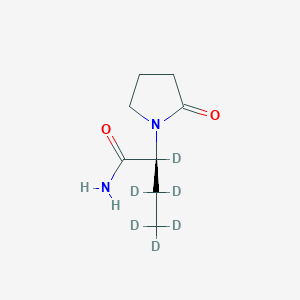
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)


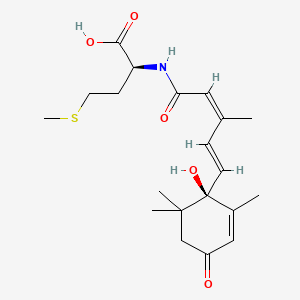
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
